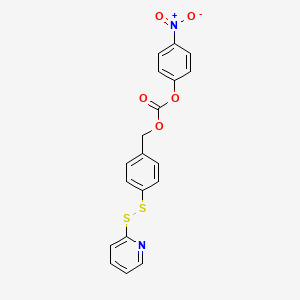

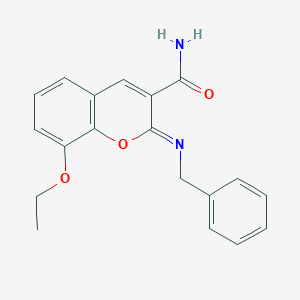

![molecular formula C7H9Cl2FN2 B2926704 [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2044707-02-8](/img/structure/B2926704.png)

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C7H9Cl2FN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological and Environmental Monitoring

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride and its derivatives have been utilized in the development of fluorescent probes for detecting hydrazine compounds in biological and environmental samples. These probes offer advantages such as low cytotoxicity, high sensitivity, and the ability to perform quantitative determinations and fluorescence imaging in various settings, including water systems, HeLa cells, and zebrafish (Zhu et al., 2019). Another application includes next-generation fluorescent probes for hydrazine, providing fast and intuitive fluorescence transformation for real-time sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).

Synthesis and Cytotoxic Effects of Novel Derivatives

Research has also focused on synthesizing new derivatives involving [(2-Chloro-4-fluorophenyl)methyl]hydrazine and evaluating their cytotoxic effects against tumor cell lines. This includes the creation of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives, which have shown promising results in inhibiting tumor cells more effectively than reference compounds like doxorubicin, without being cytotoxic to normal cells (Flefel et al., 2015).

Theoretical Studies on Structural and Reactivity Properties

Theoretical studies have explored the vibration, interaction, chemical reactivity, and stability of pharmaceutically active hydrazine derivatives. These studies provide insights into the increasing stability and decreasing reactivity of compounds, aiding in the understanding of molecular properties and their potential biological activities. Molecular docking and dynamics simulation studies have further affirmed the antitumor activity of these derivatives, suggesting their utility in future experimental validation and pharmaceutical development (Mary et al., 2021).

Potential CNS Agents

Some derivatives of [(2-Chloro-4-fluorophenyl)methyl]hydrazine have been synthesized and evaluated for potential neuroleptic activity, indicating the compound's relevance in developing novel classes of neuroleptics for treating conditions related to the central nervous system. This includes the investigation of compounds for their ability to inhibit exploratory activity, conditioned avoidance response, and self-stimulation response, suggesting antidopaminergic properties (Hino et al., 1988).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride involves the reaction of 2-chloro-4-fluorobenzaldehyde with hydrazine hydrate, followed by reduction of the resulting Schiff base with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "hydrazine hydrate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4-fluorobenzaldehyde is reacted with hydrazine hydrate in ethanol to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced with sodium borohydride in ethanol to form the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride." ] } | |

Número CAS |

2044707-02-8 |

Fórmula molecular |

C7H9Cl2FN2 |

Peso molecular |

211.06 g/mol |

Nombre IUPAC |

(2-chloro-4-fluorophenyl)methylhydrazine;hydrochloride |

InChI |

InChI=1S/C7H8ClFN2.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3,11H,4,10H2;1H |

Clave InChI |

ZDUFGLZNLKJOGS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)Cl)CNN.Cl.Cl |

SMILES canónico |

C1=CC(=C(C=C1F)Cl)CNN.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

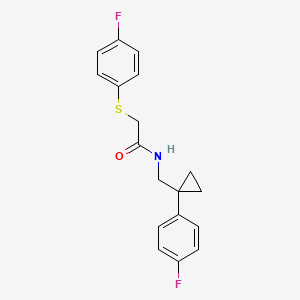

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)

![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)

![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)

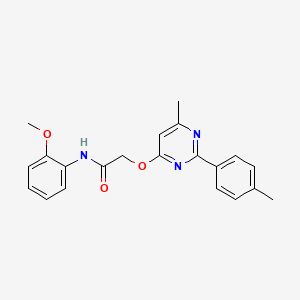

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)

![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)